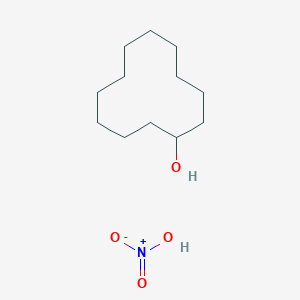![molecular formula C14H11Cl2NO3 B14595825 N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide CAS No. 61066-79-3](/img/structure/B14595825.png)
N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide is an organic compound that belongs to the class of aryloxyphenoxypropionic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide typically involves the reaction of 2,4-dichlorophenol with methoxybenzene under specific conditions to form the intermediate compound. This intermediate is then reacted with formamide to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the process and achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mecanismo De Acción
The mechanism of action of N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other aryloxyphenoxypropionic acids such as:
- 2,4-Dichlorophenoxyacetic acid
- 2-[4-(2,4-Dichlorophenoxy)Phenoxy]Propanoic Acid
Uniqueness
N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
61066-79-3 |
|---|---|
Fórmula molecular |
C14H11Cl2NO3 |
Peso molecular |
312.1 g/mol |
Nombre IUPAC |
N-[4-(2,4-dichlorophenoxy)-2-methoxyphenyl]formamide |
InChI |
InChI=1S/C14H11Cl2NO3/c1-19-14-7-10(3-4-12(14)17-8-18)20-13-5-2-9(15)6-11(13)16/h2-8H,1H3,(H,17,18) |
Clave InChI |
RYQXYASPOLHKTH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate](/img/structure/B14595748.png)





![1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14595784.png)




![[(1-Nitroheptyl)sulfanyl]benzene](/img/structure/B14595800.png)
![4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine](/img/structure/B14595813.png)

